molecular formula C21H27ClN4O2S B2389350 N-(2-chlorophenyl)-2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide CAS No. 898434-12-3

N-(2-chlorophenyl)-2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide

货号: B2389350
CAS 编号: 898434-12-3
分子量: 434.98
InChI 键: PKMKPXKFPLRNDR-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(2-chlorophenyl)-2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide is a complex synthetic compound designed for non-human research applications. This molecule features a cyclopenta[d]pyrimidin-4-yl core structure, a motif present in compounds investigated for modulating cellular processes . The structure incorporates a diethylaminoethyl side chain, which can influence the molecule's physicochemical properties and bioavailability, and a thioacetamide bridge linked to a 2-chlorophenyl group. Compounds with related structural features, particularly those containing the thioacetamide moiety, have been studied for their potential as inhibitors of differentiation (Id) proteins, which are key regulators in basic helix-loop-helix (bHLH) transcription factor networks . Dysregulation of these pathways is implicated in various diseases, making this reagent valuable for fundamental research in areas such as oncology, neurogenesis, and cell fate determination . The precise mechanism of action for this specific compound is a subject of ongoing research, but its design suggests potential for interacting with specific enzymatic or receptor targets within the cell. This product is provided for research use only and is strictly not intended for diagnostic, therapeutic, or veterinary applications. Researchers are advised to conduct their own characterization and stability studies to ensure suitability for specific experimental conditions.

属性

IUPAC Name

N-(2-chlorophenyl)-2-[[1-[2-(diethylamino)ethyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27ClN4O2S/c1-3-25(4-2)12-13-26-18-11-7-8-15(18)20(24-21(26)28)29-14-19(27)23-17-10-6-5-9-16(17)22/h5-6,9-10H,3-4,7-8,11-14H2,1-2H3,(H,23,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKMKPXKFPLRNDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN1C2=C(CCC2)C(=NC1=O)SCC(=O)NC3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27ClN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

N-(2-chlorophenyl)-2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies related to this compound.

Chemical Structure

The compound features a complex structure that includes a chlorophenyl group, a diethylamino moiety, and a cyclopentapyrimidine core. Its structural complexity suggests multiple potential interactions with biological targets.

Anticancer Properties

Research indicates that compounds with similar pyrimidine structures have shown significant anticancer activity. For instance, pyrido[2,3-d]pyrimidines have been identified as effective against various cancer cell lines by inhibiting key signaling pathways involved in cancer progression. These include:

  • Tyrosine Kinase Inhibition : Targeting receptors involved in cell proliferation.
  • Cyclin-dependent Kinases (CDKs) : Inhibition of CDK4/6 has been associated with reduced tumor growth in breast cancer models .

In vitro studies have demonstrated that derivatives of pyrido[2,3-d]pyrimidine exhibit IC50 values significantly lower than conventional chemotherapeutics like doxorubicin, indicating higher potency against specific cancer types such as HCT-116 and HepG-2 cells .

The proposed mechanisms for the anticancer effects include:

  • Induction of Apoptosis : Activation of caspase pathways leading to programmed cell death.
  • Cell Cycle Arrest : Compounds have been shown to induce G2/M phase arrest in cancer cells.
  • Inhibition of Angiogenesis : Suppressing the formation of new blood vessels critical for tumor growth.

Case Studies

Several studies have explored the efficacy of similar compounds:

  • Piritrexim : Demonstrated potent inhibition of dihydrofolate reductase (DHFR), leading to anticancer effects in preclinical models.
    • Findings : Showed reduced tumor size in carcinosarcoma models when administered at therapeutic doses .
  • Novel Pyrido[2,3-d]pyrimidinones : Investigated for their anticancer efficacy across various cell lines.
    • Results : Compounds exhibited IC50 values ranging from 1.54 μM to 12.8 μM against prostate and lung cancers, respectively .

Summary of Biological Activities

Activity TypeDescriptionEvidence Source
AnticancerInhibits cell proliferation and induces apoptosis
Tyrosine Kinase InhibitionTargets key signaling pathways in cancer cells
CDK InhibitionImpairs cell cycle progression

相似化合物的比较

a) 2-{[3-(4-Chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-isopropylphenyl)acetamide ()

  • Key Differences: Replaces the cyclopenta[d]pyrimidinone with a cyclopenta[4,5]thieno[2,3-d]pyrimidinone system, introducing a sulfur atom in the fused thiophene ring. The acetamide is substituted with a 2-isopropylphenyl group instead of 2-chlorophenyl.
  • Implications: The thieno-pyrimidinone system may alter electron distribution and π-stacking interactions. The bulky isopropyl group could reduce membrane permeability compared to the chloro substituent .

b) N-[3-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yloxy)phenyl]acetamide (24) ()

  • Key Differences: Contains an oxygen linker instead of a thioether. Lacks the diethylaminoethyl substituent; the cyclopenta-thieno-pyrimidine core is substituted with a phenoxy group.
  • Implications :
    • The ether linkage may decrease metabolic stability compared to thioethers.
    • LC-MS data (m/z 326.0 [M+H]+) suggests lower molecular weight than the target compound .

Pyrimidine-Thioacetamide Derivatives

a) N-(2-Chlorophenyl)-2-(4,6-dimethylpyrimidin-2-ylsulfanyl)acetamide (–14)

  • Key Differences: Uses a simple 4,6-dimethylpyrimidin-2-ylsulfanyl group instead of the fused cyclopenta-pyrimidinone system. No diethylaminoethyl substituent.
  • The absence of the fused ring likely decreases rigidity and binding affinity to sterically sensitive targets .

b) 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-chlorophenyl)acetamide (5.4) ()

  • Key Differences: Substituted with a 4-chlorophenyl group instead of 2-chlorophenyl. Contains a non-fused dihydropyrimidinone ring.
  • Data :
    • Yield: 76%; m.p. >282°C.
    • Antimicrobial activity reported but unspecified .

Structural and Functional Analysis

Substituent Effects

Compound Aryl Group Heterocycle Key Substituent Yield m.p. (°C)
Target 2-chlorophenyl Cyclopenta[d]pyrimidinone Diethylaminoethyl N/A N/A
2-isopropylphenyl Thieno-pyrimidinone None N/A N/A
(5.4) 4-chlorophenyl Dihydropyrimidinone None 76% >282
(24) Phenoxy Cyclopenta-thieno-pyrimidine None 53% 197–198
  • Chlorophenyl Position : 2-chloro substitution (target) vs. 4-chloro () may influence steric hindrance and aryl receptor interactions.

Research Implications

  • Pharmacological Potential: The diethylaminoethyl group and fused cyclopenta ring make the target compound a candidate for kinase inhibition or GPCR modulation, though biological data is lacking.
  • Comparative Advantages: Higher rigidity than non-fused pyrimidinones (e.g., ). Improved solubility over analogues with hydrophobic substituents (e.g., ’s isopropyl group).

常见问题

Basic: How can the synthesis of this compound be optimized for higher yield and purity?

Methodological Answer:
Optimization involves controlling reaction parameters such as solvent choice (e.g., dimethylformamide or dichloromethane for improved solubility ), temperature (stepwise heating to avoid side reactions ), and catalyst use (e.g., triethylamine for acylation steps ). Multi-step synthesis often requires intermediate purification via column chromatography or recrystallization. For example, reaction times should be calibrated using thin-layer chromatography (TLC) to monitor progress .

Basic: What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): 1H NMR (300–400 MHz in DMSO-d6) identifies protons in aromatic, amide, and cyclopenta[d]pyrimidine moieties. For instance, δ 10.10 ppm corresponds to the NHCO group .
  • Mass Spectrometry (MS): High-resolution MS (e.g., m/z 344.21 [M+H]+) confirms molecular weight .
  • Infrared (IR) Spectroscopy: Detects functional groups like C=O (1670–1750 cm⁻¹) and S-C (600–700 cm⁻¹) .

Basic: How do pH and temperature affect the compound’s stability during storage?

Methodological Answer:
Stability studies should assess degradation under pH extremes (e.g., pH 2–12 buffers at 25°C for 24 hours) and elevated temperatures (e.g., 40–60°C for accelerated aging). Monitor degradation via HPLC or UV-Vis spectroscopy. The compound’s amide and thioether bonds may hydrolyze under acidic/basic conditions, requiring storage in inert, anhydrous environments .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate pharmacological potential?

Methodological Answer:

  • Structural Modifications: Systematically alter substituents (e.g., substituents on the chlorophenyl ring or diethylaminoethyl group) and compare bioactivity .
  • Biological Assays: Test analogs in enzyme inhibition (e.g., kinase assays) or cell-based models (e.g., IC50 determination in cancer lines). For example, ’s comparison of fluorobenzyl vs. chlorophenyl analogs highlights substituent effects on target binding .
  • Computational Docking: Use tools like AutoDock to predict binding affinities to targets (e.g., cyclin-dependent kinases) .

Advanced: What computational methods predict the compound’s reactivity and target interactions?

Methodological Answer:

  • HOMO-LUMO Analysis: Predicts electron-rich regions (e.g., thioacetamide sulfur) prone to nucleophilic attacks using Gaussian or ORCA software .
  • Molecular Electrostatic Potential (MESP): Maps charge distribution to identify binding hotspots (e.g., interactions with ATP-binding pockets) .
  • Molecular Dynamics (MD) Simulations: Simulate ligand-protein interactions over time (e.g., with GROMACS) to assess binding stability .

Advanced: How can contradictions in biological activity data across studies be resolved?

Methodological Answer:

  • Meta-Analysis: Compare assay conditions (e.g., cell lines, concentrations) from conflicting studies. For instance, EC50 discrepancies may arise from differences in serum content .
  • Dose-Response Curves: Re-evaluate activity across a broader concentration range (e.g., 1 nM–100 µM) to identify non-linear effects .
  • Orthogonal Assays: Validate results using alternate methods (e.g., SPR for binding affinity vs. cellular proliferation assays) .

Advanced: What experimental designs elucidate the compound’s metabolic pathways?

Methodological Answer:

  • Isotope Labeling: Synthesize 14C-labeled analogs to track metabolites via LC-MS/MS in hepatocyte incubations .
  • Cytochrome P450 Inhibition: Use recombinant CYP enzymes (e.g., CYP3A4, CYP2D6) to identify major metabolic routes .
  • In Vivo Studies: Administer the compound to rodent models and collect plasma/urine for metabolite profiling .

Advanced: How can regioselective modifications be achieved in the cyclopenta[d]pyrimidine core?

Methodological Answer:

  • Protecting Groups: Temporarily block reactive sites (e.g., NH in pyrimidine using Boc groups) to direct sulfonation or alkylation to desired positions .
  • Directed Metalation: Use LDA (lithium diisopropylamide) at low temperatures (–78°C) to deprotonate specific positions for functionalization .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。